

A Comparative Guide to SRPK1 Inhibitors: MSC-1186 vs. SRPIN340

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MSC-1186	
Cat. No.:	B15607410	Get Quote

Introduction

Serine/arginine-rich protein kinase 1 (SRPK1) is a key regulator of cellular processes, primarily through its role in phosphorylating serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing.[1][2] The kinase activity of SRPK1 ensures the proper localization and function of SR proteins, thereby controlling the splicing of various gene transcripts.[3] Dysregulation of SRPK1 activity has been implicated in several pathologies, including various types of cancer and viral infections, making it a significant target for therapeutic intervention.[1][4]

This guide provides an objective comparison of two prominent SRPK1 inhibitors: **MSC-1186**, a modern and highly potent chemical probe, and SRPIN340, a well-established selective inhibitor. We will delve into their performance based on experimental data, outline the methodologies used for their characterization, and visualize the key pathways and experimental workflows involved.

Quantitative Data Comparison

The following tables summarize the key quantitative metrics for **MSC-1186** and SRPIN340, providing a clear comparison of their potency and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile

Compound	Target Kinase	Inhibition Metric	Value	Reference
MSC-1186	SRPK1	IC50	2.7 nM	[5][6]
SRPK2	IC50	81 nM	[5][6]	
SRPK3	IC50	0.6 nM	[5][6]	
SRPIN340	SRPK1	Ki	0.89 μΜ	[7][8]
mSRPK1	IC50	0.14 μΜ	[9]	
mSRPK2	IC50	1.8 μΜ	[9]	

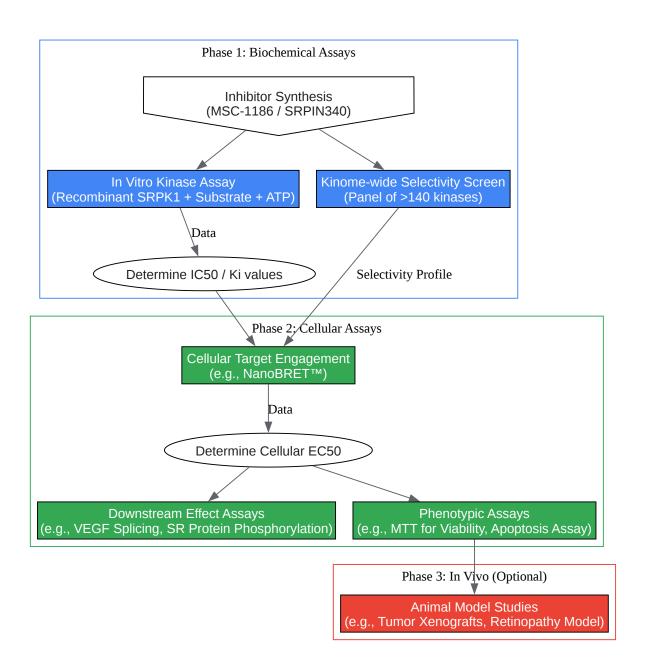
Table 2: Cellular Activity and Cytotoxicity

Compound	Assay Type	Cell Line	Potency Metric	Value	Reference
MSC-1186	NanoBRET™ (Intact Cells)	HEK293T	EC50 (SRPK1)	98 nM	[3][5]
NanoBRET™ (Intact Cells)	HEK293T	EC50 (SRPK3)	40 nM	[3][5]	
SRPIN340	MTT Assay (Cytotoxicity)	AML HL60	IC50	44.7 μΜ	[4][7]
MTT Assay (Cytotoxicity)	ALL-T Molt4	IC50	92.2 μΜ	[4][7]	
MTT Assay (Cytotoxicity)	ALL-T Jurkat	IC50	82.3 μΜ	[4][7]	_
Antiviral Activity	Vero (Sindbis Virus)	IC50	60 μΜ	[7][9]	

Core Differences Summarized



- Potency: **MSC-1186** is significantly more potent than SRPIN340, with inhibitory activity in the low nanomolar range compared to SRPIN340's micromolar activity.[5]
- Selectivity: MSC-1186 is a highly selective pan-SRPK inhibitor, potently targeting SRPK1 and SRPK3.[5][10] It demonstrates excellent kinome-wide selectivity.[10][11] SRPIN340 is selective for SRPK1 and SRPK2 over other kinase families like CLKs, but it is less potent.[7] [12]
- Mechanism of Action: Both compounds act as ATP-competitive inhibitors.[7][9][13]
- Research Applications: SRPIN340 has been instrumental in early studies demonstrating the therapeutic potential of SRPK1 inhibition in angiogenesis, viral replication, and leukemia.[4]
 [8] MSC-1186 is a newer, more potent chemical probe suitable for detailed and highly selective investigations of SRPK function.[10][11]


Signaling Pathway and Experimental Workflows SRPK1 Signaling Pathway

SRPK1 plays a crucial role in transducing extracellular signals to the nuclear splicing machinery. Upon stimulation by growth factors (e.g., EGF), the PI3K/Akt signaling pathway is activated.[14] Activated Akt can then phosphorylate SRPK1, which facilitates its translocation from the cytoplasm into the nucleus.[14][15] In the nucleus, SRPK1 phosphorylates SR proteins like SRSF1, enabling them to participate in spliceosome assembly.[3] This process regulates the alternative splicing of target pre-mRNAs, such as Vascular Endothelial Growth Factor (VEGF), influencing the balance between pro-angiogenic (VEGF165) and antiangiogenic isoforms.[4] Dysregulation of this pathway is a hallmark of many cancers.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The many faces of SRPK1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 4. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. SRPK Inhibitor, SRPIN340 | 218156-96-8 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MSC-1186, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRPIN340 | Cell Signaling Technology [cellsignal.com]
- 13. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to SRPK1 Inhibitors: MSC-1186 vs. SRPIN340]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607410#msc-1186-versus-srpin340-in-srpk1-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com